1-Bromo-5-chloro-4-methoxy-2-methylbenzene

Catalog No.
S698819
CAS No.
179897-95-1
M.F
C8H8BrClO
M. Wt
235.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-5-chloro-4-methoxy-2-methylbenzene

CAS Number

179897-95-1

Product Name

1-Bromo-5-chloro-4-methoxy-2-methylbenzene

IUPAC Name

1-bromo-5-chloro-4-methoxy-2-methylbenzene

Molecular Formula

C8H8BrClO

Molecular Weight

235.5 g/mol

InChI

InChI=1S/C8H8BrClO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3

InChI Key

ZSQSJXNQJJOEPA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Br)Cl)OC

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)OC

The exact mass of the compound 1-Bromo-5-chloro-4-methoxy-2-methylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Bromo-5-chloro-4-methoxy-2-methylbenzene (CAS 179897-95-1) is a precisely tetrasubstituted aromatic building block characterized by its orthogonal halogen reactivity. In pharmaceutical procurement, it is primarily sourced as a late-stage precursor for the synthesis of complex active pharmaceutical ingredients (APIs), including Mcl-1 anti-apoptotic inhibitors [1] and ATP citrate lyase (ACLY) inhibitors [2]. The strategic placement of the bromine atom enables highly regioselective organometallic cross-coupling and lithiation, while the chlorine atom is retained to satisfy critical steric and electronic binding requirements in downstream therapeutic targets. As a stable solid, it offers excellent processability for bulk manufacturing, making it a highly practical choice over less substituted, volatile liquid analogs.

Attempting to substitute 1-bromo-5-chloro-4-methoxy-2-methylbenzene with generic analogs, such as 1,5-dibromo derivatives or des-chloro variants, fundamentally disrupts both synthetic processability and downstream efficacy. In metal-catalyzed carbonylation [1] or lithium-halogen exchange [2], the distinct bond dissociation energies of the C-Br and C-Cl bonds are strictly required to prevent catastrophic bis-functionalization or polymerization. Furthermore, the specific 5-chloro substituent cannot be omitted, as it provides essential lipophilic and steric interactions within the binding pockets of target enzymes like ACLY and Mcl-1. Procurement of this exact tetrasubstituted compound is therefore mandatory to avoid multi-step, low-yield in-house halogenations and to ensure the structural integrity of the final API.

Regioselective Carbonylation via Differential Halogen Reactivity

In the synthesis of ACLY inhibitors, 1-bromo-5-chloro-4-methoxy-2-methylbenzene undergoes highly regioselective methoxycarbonylation at the C-Br bond using Pd(dppf)Cl2 and CO [1]. Because the C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond, the reaction cleanly yields the mono-carbonylated product. Compared to a hypothetical 1,5-dibromo analog, which would suffer from statistical mixtures of mono- and bis-carbonylation, the bromo-chloro system ensures exclusive functionalization at the 1-position.

Evidence DimensionRegioselectivity in Pd-catalyzed methoxycarbonylation
Target Compound Data>95% mono-carbonylation at C1 (C-Cl bond intact under Pd(0) conditions)
Comparator Or Baseline1,5-Dibromo analogs (prone to complex mixtures of bis-insertion byproducts)
Quantified DifferenceEliminates bis-carbonylation byproducts, maximizing the yield of the critical 5-chloro-benzoate intermediate.
ConditionsPd(dppf)Cl2 (10 mol%), CO atmosphere, MeOH, Et3N, elevated temperature.

Allows buyers to synthesize complex 5-chloro-benzoate esters in a single high-yield step without requiring expensive chromatographic separation of over-reacted impurities.

Chemoselective Lithiation for Scalable Carboxylation

For the preparation of Mcl-1 inhibitor precursors, this compound is subjected to lithium-halogen exchange using n-BuLi at -78 °C, followed by a CO2 quench [1]. The C-Br bond reacts rapidly and quantitatively, while the C-Cl bond is completely preserved. Compared to an iodo-chloro analog, which would offer similar reactivity but suffer from severe light sensitivity and thermal degradation, the bromo-chloro compound provides a superior balance of shelf stability and reactivity.

Evidence DimensionLithiation chemoselectivity and precursor shelf stability
Target Compound DataQuantitative C-Br exchange at -78 °C with high long-term shelf stability
Comparator Or Baseline1-Iodo-5-chloro-4-methoxy-2-methylbenzene (lower thermal/light stability, higher cost)
Quantified DifferenceAchieves identical lithiation efficiency while significantly reducing storage requirements and raw material costs.
Conditionsn-BuLi (1.5 eq), THF, -78 °C, 1 h, followed by solid CO2 quench.

Provides a robust, scalable, and stable precursor for generating 5-chloro-4-methoxy-2-methylbenzoic acid at pilot scale.

Favorable Solid-State Handling Compared to Liquid Analogs

In industrial procurement, the physical state of a building block significantly impacts handling, weighing, and storage protocols. 1-Bromo-5-chloro-4-methoxy-2-methylbenzene presents as a stable solid at room temperature. In contrast, less substituted analogs such as 1-bromo-4-chloro-2-methylbenzene are clear, volatile liquids . The solid state of the tetrasubstituted target eliminates the need for specialized liquid-transfer pumps and reduces the risk of inhalation exposure or evaporative loss during large-scale batch formulation.

Evidence DimensionPhysical state and bulk handling requirements
Target Compound DataSolid form (easily weighable, zero evaporative loss)
Comparator Or Baseline1-Bromo-4-chloro-2-methylbenzene (Volatile liquid)
Quantified DifferenceEliminates evaporative loss and simplifies bulk transfer and containment protocols.
ConditionsStandard ambient temperature and pressure (SATP).

Reduces specialized equipment needs and improves safety profiles during bulk pharmaceutical manufacturing.

Synthesis of Mcl-1 Inhibitors in Oncology

Where this compound is the right choice for generating the 5-chloro-4-methoxy-2-methylbenzoate core via chemoselective lithium-halogen exchange, which is subsequently incorporated into spirocyclohexane derivatives for anti-apoptotic targeted therapies [1].

Development of ACLY (ATP Citrate Lyase) Inhibitors

Where this compound is the right choice for precise regioselective carbonylation, enabling the construction of the lipogenesis-inhibiting pharmacophore used in metabolic disease and oncology research without the risk of bis-insertion [2].

Orthogonal Cross-Coupling Platforms in API Discovery

Where this compound is the right choice for research programs requiring sequential functionalization of an aromatic ring. The bromide can be cross-coupled first (e.g., via Suzuki-Miyaura), allowing the chloride to be subsequently activated under more forcing conditions with specialized ligands [2].

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Bromo-5-chloro-4-methoxy-2-methylbenzene

Dates

Last modified: 08-15-2023

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